4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine
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Overview
Description
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the morpholine moiety. One common synthetic route involves the reaction of a nitrile oxide with a nitrile to form the 1,2,4-oxadiazole ring. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent . The final step involves the coupling of the 1,2,4-oxadiazole intermediate with morpholine under appropriate conditions .
Chemical Reactions Analysis
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine can be compared with other compounds containing the 1,2,4-oxadiazole ring, such as:
3-(4-Methylphenyl)-1,2,4-oxadiazole: Similar structure but lacks the morpholine moiety.
4-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: Contains a carboxylic acid group instead of the morpholine moiety.
1,2,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.
These comparisons highlight the unique combination of the 1,2,4-oxadiazole ring and the morpholine moiety in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-4-11(5-3-10)12-15-13(20-16-12)14(18)17-6-8-19-9-7-17/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYQTYQRWKIDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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